molecular formula C19H16ClN5O6S B611717 VR23

VR23

Cat. No.: B611717
M. Wt: 477.9 g/mol
InChI Key: PDQVZPPIHADUOO-UHFFFAOYSA-N
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Scientific Research Applications

VR23 has a wide range of scientific research applications, including:

Future Directions

The compound and its derivatives could be explored further for their potential pharmacological activities. Given the diverse activities of similar compounds, it could be of interest in various areas of medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of 7-Chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline, also known as VR23, is the β2 subunit of the 20S proteasome catalytic subunit . Proteasomes are responsible for the cleavage of peptides in an ATP/ubiquitin-dependent manner .

Mode of Action

This compound acts as a potent inhibitor of the proteasome . It interacts with its target, the β2 subunit of the 20S proteasome, inhibiting its function . This interaction and the resulting inhibition of the proteasome lead to changes at the cellular level, specifically the induction of apoptosis in cancer cells .

Biochemical Pathways

The inhibition of the proteasome by this compound affects the ubiquitin-proteasome pathway, which is responsible for the degradation of most proteins within the cell . This disruption can lead to the accumulation of unwanted or damaged proteins, triggering cellular stress responses and ultimately leading to apoptosis, particularly in cancer cells .

Result of Action

The primary result of this compound’s action is the selective induction of apoptosis in cancer cells . This is achieved via cyclin E–mediated centrosome amplification . Interestingly, this compound appears to have little effect on noncancerous cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored at a temperature of 2-8°C . Additionally, the compound’s solubility in DMSO suggests that it may be more effective in certain solvents

Preparation Methods

The synthesis of VR23 involves a hybrid approach that incorporates a 4-piperazinylquinoline scaffold and a sulfonyl pharmacophore . The detailed synthetic route includes the following steps:

Chemical Reactions Analysis

VR23 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

7-chloro-4-[4-(2,4-dinitrophenyl)sulfonylpiperazin-1-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O6S/c20-13-1-3-15-16(11-13)21-6-5-17(15)22-7-9-23(10-8-22)32(30,31)19-4-2-14(24(26)27)12-18(19)25(28)29/h1-6,11-12H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQVZPPIHADUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)S(=O)(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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